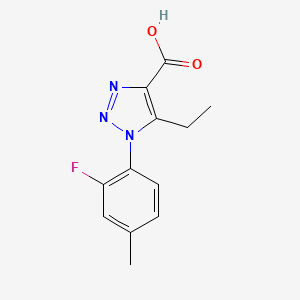

5-ethyl-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-ethyl-1-(2-fluoro-4-methylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-3-9-11(12(17)18)14-15-16(9)10-5-4-7(2)6-8(10)13/h4-6H,3H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRPXFKCMJUTET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=C(C=C(C=C2)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Ethyl-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article focuses on the biological activity of this specific compound, summarizing its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized through various methods, including:

- Condensation Reactions : Utilizing carboxylic acids and triazole derivatives.

- Cyclization Techniques : Involving azides and alkynes to form the triazole ring.

The specific conditions and yields can vary based on the method employed.

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains. For instance:

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 20 | 8 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this triazole derivative has been evaluated in vitro against several cancer cell lines. A study reported that it induced apoptosis in human leukemic cells (Jurkat T-cells) through mechanisms involving DNA fragmentation and mitochondrial membrane potential disruption. The IC50 values for various cancer cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| Jurkat T-cells | 12.5 |

| HeLa | 15.0 |

| MCF-7 | 20.0 |

This activity highlights its potential as an anticancer agent.

Anti-inflammatory Effects

Triazole compounds are also known for their anti-inflammatory properties. In a recent study, this compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 5-Ethyl Triazole | 25 | 30 |

These findings suggest that the compound may serve as a lead for developing new anti-inflammatory drugs.

Case Studies

Several case studies have explored the biological activity of triazoles similar to the compound :

- Study on Antimicrobial Activity : A comparative analysis of various triazoles demonstrated that modifications in substituents significantly affect antimicrobial efficacy.

- Evaluation of Anticancer Properties : Research indicated that structural variations in triazoles could enhance their apoptotic effects on cancer cells.

- Investigation of Anti-inflammatory Mechanisms : Studies have shown that triazoles can modulate inflammatory pathways by inhibiting key enzymes involved in prostaglandin synthesis.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Triazole derivatives, including EFMTCA, have been extensively studied for their antimicrobial activities. Research indicates that triazoles can exhibit potent antifungal properties, making them valuable in treating fungal infections. For instance, derivatives of 1,2,3-triazoles have been shown to inhibit the growth of various fungal strains by disrupting their cell membrane integrity .

Anticancer Activity

EFMTCA and its analogs are being investigated for their potential anticancer effects. Studies have demonstrated that certain triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Analgesic and Anti-inflammatory Effects

Recent findings suggest that triazole compounds may possess analgesic and anti-inflammatory properties. EFMTCA has been evaluated for its ability to reduce pain and inflammation in animal models, indicating its potential for developing new anti-inflammatory drugs .

Agricultural Applications

Pesticide Development

Triazole compounds are widely utilized in agriculture as fungicides due to their effectiveness against a range of plant pathogens. EFMTCA's structural features may enhance its efficacy as a pesticide, providing a basis for the development of new agrochemicals aimed at improving crop protection against fungal diseases .

Plant Growth Regulators

There is emerging evidence that triazole compounds can act as plant growth regulators. They may influence plant growth processes such as seed germination and root development, which could be beneficial in agricultural practices aimed at maximizing yield .

Material Science

Synthesis of Novel Materials

The unique chemical structure of EFMTCA allows it to serve as a building block for synthesizing novel materials. Research has explored its use in creating polymers with enhanced thermal stability and mechanical properties. These materials may find applications in coatings, adhesives, and composite materials .

Case Studies

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

Table 1: Key Structural and Electronic Differences in Aryl-Substituted Triazole Carboxylic Acids

Key Observations:

- Electron-Withdrawing Groups (EWGs): Fluorine and chlorine enhance metabolic stability and target binding via electronic effects .

- Steric Effects: The 4-methyl group in the target compound may improve selectivity by reducing off-target interactions compared to smaller substituents (e.g., H) .

- Biological Activity: Chlorinated derivatives (e.g., 1-(4-chlorophenyl)-5-CF₃-triazole-4-carboxylic acid) show higher anticancer activity (GP = 68.09%) than fluorinated or methoxylated analogues, likely due to stronger EWGs enhancing target affinity .

Substituent Effects at Position 5 of the Triazole Core

Table 2: Impact of Position 5 Substituents on Physicochemical Properties

Key Observations:

- Alkyl vs. Polar Groups: Ethyl and methyl substituents increase LogP, reducing solubility but improving membrane permeability. Formyl groups enhance acidity and tautomerism, which may limit bioavailability .

- Tautomerism: Formyl-substituted triazoles exhibit ring-chain tautomerism, complicating crystallization and reactivity .

Q & A

Basic: What are the standard synthesis routes for 5-ethyl-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer:

The synthesis typically involves cyclocondensation and hydrolysis steps. For analogous triazole derivatives, a common approach is the reaction of substituted aniline with isocyanides to form intermediate carboximidoyl chlorides, followed by azide cyclization. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, with subsequent hydrolysis . Adapting this method, the ethyl group and fluorinated aryl substituents can be introduced using tailored starting materials. Post-synthesis purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is recommended.

Basic: How is the crystal structure of this compound determined?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., DMSO/water). Data collection is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure solution and refinement are achieved using SHELX software (e.g., SHELXL for refinement), which handles anisotropic displacement parameters and hydrogen bonding networks. For example, a similar triazole derivative (5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) was resolved with R factor = 0.063 and data-to-parameter ratio = 17.0 . Key parameters include bond lengths (C–C ≈ 1.38–1.48 Å) and torsion angles for planar triazole rings .

Advanced: How can contradictions in biological activity data between carboxylic acid derivatives and their amides be resolved?

Methodological Answer:

Contradictions arise from differences in physicochemical properties. Carboxylic acids often exhibit reduced cellular permeability due to high acidity (pKa ~3–4), leading to zwitterionic forms at physiological pH. For instance, triazole carboxylic acids showed lower antiproliferative activity (e.g., GP = 62.47% for a thiazolyl derivative) compared to amides, which have improved solubility and target engagement . To validate, perform comparative assays (e.g., NCI-H522 lung cancer cells) while measuring logP and membrane permeability (e.g., PAMPA assay). Structural analogs like 1-(4-chlorophenyl)-5-CF3-triazole-4-carboxylic acid (GP = 68.09%) demonstrate that electron-withdrawing groups mitigate acidity effects .

Advanced: What strategies optimize crystallization for X-ray studies with challenging data (e.g., twinning or low resolution)?

Methodological Answer:

For twinned data, use SHELXL’s TWIN and BASF commands to refine twin laws and scale batch factors . High-resolution data (d < 1.0 Å) benefit from anisotropic refinement and Hirshfeld surface analysis to resolve disorder. If crystals are poorly diffracting, optimize growth conditions: vary solvent polarity (e.g., DMF/ethanol mixtures), use seeding, or employ additives (e.g., glycerol for cryoprotection). For example, 5-methyl-1-phenyltriazole-4-carboxylic acid crystallized in the monoclinic space group P2₁/c with Z = 4 .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Methodological Answer:

Use standardized cell viability assays (e.g., MTT or SRB) across NCI-60 cancer cell lines. Focus on lung (NCI-H522) and kidney (UO-31) cancer models, as triazole derivatives show selectivity here . For example, growth inhibition (GP) values are calculated as:

GP (%) = [(Mean OD_treated / Mean OD_control) × 100]

Triazole-4-carboxylic acids with thiazolyl substituents (e.g., 5-methyl-1-(thiazol-2-yl)-triazole) achieved GP = 62.47% in NCI-H522 . Include positive controls (e.g., doxorubicin) and validate dose-response curves (IC₅₀ via nonlinear regression).

Advanced: How can structure-activity relationship (SAR) studies guide derivative design for improved bioavailability?

Methodological Answer:

SAR studies prioritize substituent effects:

- Position 1 : Bulky aryl groups (e.g., 4-chlorophenyl) enhance target binding (e.g., c-Met inhibition) .

- Position 5 : Electron-withdrawing groups (e.g., CF₃) reduce carboxylic acid acidity, improving permeability .

- Carboxylic acid replacement : Amidation or esterification (e.g., ethyl ester prodrugs) increases logP. For instance, ethyl 1-phenyl-5-(pyridin-3-yl)-triazole-4-carboxylate showed GP = 70.94% .

Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding modes and guide synthetic modifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.